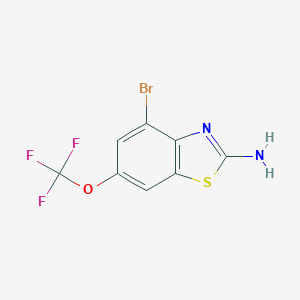

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position, a trifluoromethoxy group at the 6th position, and an amine group at the 2nd position on the benzothiazole ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a base.

Bromination: The bromine atom can be introduced at the 4th position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis :

-

Reactivity Studies :

- The compound's unique electronic properties allow researchers to study its reactivity under different conditions. For example, it can be used in substitution reactions where the bromine atom is replaced by other nucleophiles.

Biology

- Biological Activity :

- Enzyme Inhibition :

- Neuropharmacology :

Industry

-

Agrochemicals :

- The compound is explored for use in developing agrochemicals due to its potential efficacy in pest control and plant growth regulation.

-

Materials Science :

- Its unique chemical properties make it suitable for applications in materials science, particularly in developing new polymers or composites with enhanced properties.

Case Studies

- Neuropharmacological Studies :

- Antitumor Activity :

- Enzyme Targeting :

Mécanisme D'action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-6-(trifluoromethoxy)quinoline

- 4-Bromo-6-(trifluoromethoxy)benzothiazole

- 4-Bromo-6-(trifluoromethoxy)benzoxazole

Uniqueness

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine is unique due to the presence of both the trifluoromethoxy group and the benzothiazole ring. The trifluoromethoxy group imparts unique electronic properties, enhancing the compound’s reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold in drug discovery.

Activité Biologique

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine (CAS Number: 144631-82-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its role in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.09 g/mol. The presence of bromine and trifluoromethoxy groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

Efficacy Against Bacterial Strains

- Mechanism of Action : The compound's mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Minimum Inhibitory Concentrations (MIC) :

Efficacy Against Fungal Strains

The compound also exhibits antifungal activity:

- Against Candida albicans: MIC = 200 µg/mL, which is less effective compared to clotrimazole (MIC = 25 µg/mL) .

Anticancer Potential

Emerging research suggests that benzothiazole derivatives may have anticancer properties.

Mechanisms Involved

- Targeting c-Met Pathway : Some studies indicate that compounds similar to this compound can act as inhibitors of the c-Met signaling pathway, which is often overexpressed in various cancers .

- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in cancer cell lines, although specific IC50 values need further investigation.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their structural components:

- Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity compared to unsubstituted analogs .

- Hybridization : Compounds that incorporate additional moieties have demonstrated improved efficacy against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives and found that those with bromine and trifluoromethoxy substitutions exhibited superior antimicrobial activity compared to their counterparts without these groups .

- Anticancer Research : Preliminary data from ongoing research suggest that the compound may inhibit tumor growth in specific cancer models; however, comprehensive clinical trials are necessary to validate these findings.

Propriétés

IUPAC Name |

4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2OS/c9-4-1-3(15-8(10,11)12)2-5-6(4)14-7(13)16-5/h1-2H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMJJOPHHBHLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144631-82-3 | |

| Record name | Bromoriluzole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144631823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMORILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MHR4TU22X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.